molecular formula C10H9NO4 B8752962 6-(2-NITROVINYL)-1,4-BENZODIOXAN

6-(2-NITROVINYL)-1,4-BENZODIOXAN

Cat. No.: B8752962
M. Wt: 207.18 g/mol
InChI Key: IOQOWPIWGFTIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Nitrovinyl)-1,4-benzodioxan is a derivative of the 1,4-benzodioxan scaffold, a heterocyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. This core structure is renowned for its pharmacological versatility, serving as a key motif in α-/β-blockers, MAO-B inhibitors, and antitumor agents . The compound is synthesized via palladium-catalyzed hydrogenation of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine, yielding intermediates for further functionalization .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

6-(2-nitroethenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2

InChI Key

IOQOWPIWGFTIAM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-NITROVINYL)-1,4-BENZODIOXAN typically involves the reaction of 1,4-benzodioxane with nitroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the nitroethenyl group to the benzodioxane ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(2-NITROVINYL)-1,4-BENZODIOXAN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(2-NITROVINYL)-1,4-BENZODIOXAN has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-NITROVINYL)-1,4-BENZODIOXAN involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Nitro/Vinyl Substituents

  • DYT-40 (2-Styryl-5-nitroimidazole derivative) :

    • Contains a 1,4-benzodioxan moiety linked to a styryl-nitroimidazole group.
    • Exhibits FAK inhibitory activity (IC50 = 18.42 μM) but lower potency than its analogue 3p (IC50 = 0.45 μM). However, DYT-40 shows superior efficacy against glioma cells, highlighting the impact of target tissue selectivity .
    • Key Difference : The nitro group in DYT-40 is part of an imidazole ring, whereas 6-(2-nitrovinyl)-1,4-benzodioxan features a nitrovinyl side chain, which may alter electron distribution and binding kinetics.
  • MAO-B Inhibitors (1,4-Benzodioxan-Substituted Chalcones) :

    • Compound 22 (3-Br, 4-F substitutions) shows an IC50 of 0.026 mM against MAO-B, with >1,538 selectivity over MAO-A .
    • Key Difference : Chalcone derivatives rely on halogenated aryl rings for activity, while the nitrovinyl group in this compound may engage in distinct dipole interactions or redox processes.

Analogues with Heterocyclic Modifications

  • WB 4101: A 1,4-benzodioxan derivative acting as a selective α1-adrenoreceptor antagonist. Demonstrates the scaffold’s adaptability to neurological targets .
  • 9-Methoxystrobilurin L : A natural product analogue with a 1,4-benzodioxan structure, exhibiting antifungal activity. Its methoxy group contrasts with the nitrovinyl group, underscoring the role of substituent polarity in biological activity .

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